molecular formula C15H11ClF3NO2 B283946 2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B283946
M. Wt: 329.7 g/mol
InChI Key: HRLFEWOQSNSEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biochemistry. This compound is also known as "Fenofibrate," and it belongs to the class of drugs called fibrates. Fenofibrate is used to treat high cholesterol and triglyceride levels in the blood. In

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate lipid metabolism, glucose homeostasis, and inflammation. Fenofibrate binds to PPARα and activates it, which leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation. This results in a decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce plasma triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol levels. It also increases HDL cholesterol levels. This compound has anti-inflammatory effects and has been shown to reduce the expression of pro-inflammatory cytokines. It has also been shown to have antitumor properties and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a useful compound for lab experiments due to its hypolipidemic, anti-inflammatory, and antitumor properties. It can be used to study the mechanisms of lipid metabolism, inflammation, and cancer. However, this compound has limitations as well. It is toxic at high doses and can cause liver damage. It also has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to explore its potential use in the treatment of other diseases such as diabetes and metabolic syndrome. Another direction is to investigate its mechanisms of action in more detail, particularly in relation to lipid metabolism and inflammation. Additionally, research can be conducted to identify new analogs of this compound with improved pharmacological properties. Finally, more studies can be conducted to assess the safety and toxicity of this compound, particularly at higher doses.
Conclusion:
2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has been extensively researched for its potential applications in the field of medicine and biochemistry. It has been shown to have hypolipidemic, anti-inflammatory, and antitumor properties. This compound has been used to treat various diseases such as hyperlipidemia, atherosclerosis, and cancer. Future research can explore its potential use in the treatment of other diseases, investigate its mechanisms of action in more detail, identify new analogs with improved pharmacological properties, and assess its safety and toxicity.

Synthesis Methods

The synthesis of 2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction between 2-(3-chlorophenoxy) acetic acid and 3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The product is purified by recrystallization or column chromatography.

Scientific Research Applications

2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively researched for its potential applications in the field of medicine and biochemistry. It has been shown to have hypolipidemic, anti-inflammatory, and antitumor properties. This compound has been used to treat various diseases such as hyperlipidemia, atherosclerosis, and cancer.

properties

Molecular Formula

C15H11ClF3NO2

Molecular Weight

329.7 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H11ClF3NO2/c16-11-4-2-6-13(8-11)22-9-14(21)20-12-5-1-3-10(7-12)15(17,18)19/h1-8H,9H2,(H,20,21)

InChI Key

HRLFEWOQSNSEPK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC(=CC=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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